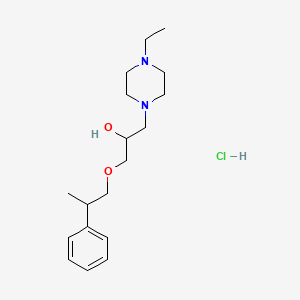
N-(2,3-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1950s and has since become one of the most popular herbicides due to its effectiveness and low cost. Diuron is a member of the urea herbicide family and is known for its broad-spectrum activity against a wide range of weeds.
Mecanismo De Acción
Diuron acts by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, which disrupts the production of ATP and NADPH. This leads to a reduction in the amount of energy available to the plant, which ultimately results in its death.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of photosystem II, which is responsible for the conversion of light energy into chemical energy. Diuron also affects the activity of enzymes involved in the synthesis of chlorophyll and other pigments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide in laboratory experiments due to its effectiveness and low cost. It is also relatively easy to handle and store. However, there are limitations to its use, particularly in experiments involving aquatic organisms. Diuron has been found to be toxic to some aquatic species, and its use in aquatic systems should be carefully monitored.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding diuron. One area of interest is the development of new formulations of diuron that are more environmentally friendly. Another area of research could focus on the use of diuron in combination with other herbicides to increase its effectiveness. Additionally, studies could be conducted to investigate the long-term effects of diuron on soil health and the environment.
Métodos De Síntesis
Diuron is synthesized by reacting 2,3-dichlorophenyl isocyanate with 5-methylisoxazole in the presence of a catalyst. The resulting product is then treated with urea to form diuron. The synthesis of diuron is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Diuron is also used in non-agricultural settings such as golf courses, parks, and industrial sites.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-5-9(16-18-6)15-11(17)14-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLVSIHNJYYARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5468026.png)
![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5468029.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5468034.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5468048.png)
![ethyl 1-[3-(4-isopropoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5468056.png)
![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5468064.png)
![6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5468072.png)
![6-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5468077.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5468083.png)
![N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea](/img/structure/B5468089.png)
![3-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B5468090.png)
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5468106.png)